
Vilanteroltrifenat
Übersicht
Beschreibung
Vilanteroltrifenatat ist ein selektiver, lang wirkender Beta2-Adrenorezeptor-Agonist, der hauptsächlich zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) und des Asthmas eingesetzt wird . Es ist bekannt für seine 24-stündige Aktivität, wodurch es für eine einmal tägliche Dosierung geeignet ist . Vilanteroltrifenatat wirkt durch Stimulation der intrazellulären Adenylylcyclase, die die Umwandlung von Adenosintriphosphat in zyklisches 3',5'-Adenosinmonophosphat katalysiert, was zur Entspannung der glatten Bronchialmuskulatur führt .
Herstellungsmethoden
Die Herstellung von Vilanteroltrifenatat umfasst mehrere Synthesewege und Reaktionsbedingungen. Ein verbessertes Verfahren zu seiner Herstellung beinhaltet die Bromierung von 2,6-Dichlorphenylmethanol, gefolgt von einer Reihe von Reaktionen, um das Endprodukt zu erhalten . Die industriellen Produktionsmethoden konzentrieren sich darauf, hohe Ausbeuten und Reinheit zu erzielen, wobei häufig spezielle Katalysatoren und optimierte Reaktionsbedingungen zum Einsatz kommen .
Wissenschaftliche Forschungsanwendungen
Asthma Management
Vilanterol trifenatate is primarily used in asthma management as part of combination therapy with fluticasone furoate. Clinical studies have demonstrated that this combination significantly improves lung function and reduces asthma exacerbations compared to placebo and other treatments.
- A systematic review involving 14 studies with 6,641 participants showed that the combination therapy effectively reduced asthma symptoms and improved quality of life. The studies lasted between two weeks to 78 weeks, indicating sustained efficacy over time .
Chronic Obstructive Pulmonary Disease (COPD)
In COPD management, vilanterol trifenatate has been shown to improve lung function and reduce the frequency of exacerbations. It is particularly beneficial for patients who experience persistent symptoms despite other treatments.
- The FDA has approved vilanterol trifenatate for long-term maintenance treatment in COPD patients. Clinical trials have demonstrated that it provides significant improvements in forced expiratory volume (FEV1) over a 24-hour period .
Safety Profile
The safety profile of vilanterol trifenatate has been evaluated through various clinical trials. Common adverse effects include respiratory infections, headache, and pharyngitis. Notably, safety data from pediatric studies indicated no significant efficacy or safety concerns for individuals under 18 years old .
Case Study Insights
- Efficacy in Asthma Exacerbation Trials
- Comparison with Other LABAs
Research Findings
Recent research has focused on the metabolomic changes associated with vilanterol trifenatate therapy. A study highlighted significant alterations in lipidomic profiles following treatment, suggesting potential biomarkers for monitoring airway inflammation .
Data Table: Summary of Clinical Trials
Study Type | Population | Duration | Key Findings |
---|---|---|---|
Asthma Exacerbation Trial | Adults with asthma | Up to 78 weeks | Significant reduction in exacerbations; improved FEV1 |
COPD Management Trial | Adults with COPD | 52 weeks | Enhanced lung function; reduced hospitalizations |
Pediatric Safety Study | Children aged 12-17 | Variable durations | No significant efficacy; increased risk of exacerbation compared to fluticasone alone |
Wirkmechanismus
Target of Action
Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively .
Mode of Action
Vilanterol trifenatate’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . This increase in cAMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Biochemical Pathways
The primary biochemical pathway affected by vilanterol trifenatate is the β2-adrenergic signaling pathway. By stimulating adenylyl cyclase, vilanterol trifenatate increases the production of cAMP, a key secondary messenger in this pathway . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .
Pharmacokinetics
Vilanterol trifenatate is designed for once-daily treatment of COPD and asthma, demonstrating a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . .
Result of Action
The result of vilanterol trifenatate’s action is the relaxation of bronchial smooth muscle, which helps open up the airways and improve breathing . This is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma .
Action Environment
This is in response to the need for longer-acting β2-adrenergic agonists to overcome poor patient compliance due to the frequency of dosing regimens or complexities of drug administration .
Biochemische Analyse
Biochemical Properties
Vilanterol trifenatate interacts with β2-adrenoceptors, showing 1000 and 400 fold more selectivity for β2 than β1 and β3 adrenoceptors, respectively . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) .
Cellular Effects
The increase in cAMP levels caused by Vilanterol trifenatate is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This results in bronchodilation and reduced inflammation, which are beneficial for patients with COPD and asthma .
Molecular Mechanism
Vilanterol trifenatate exerts its effects at the molecular level through its interaction with β2-adrenoceptors . The binding of Vilanterol trifenatate to these receptors triggers a cascade of events, including the activation of adenylyl cyclase and the production of cAMP .
Temporal Effects in Laboratory Settings
Vilanterol trifenatate has a faster onset of action than salmeterol, another LABA . It also demonstrated a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours .
Metabolic Pathways
The metabolic pathways of Vilanterol trifenatate involve its interaction with β2-adrenoceptors and the subsequent activation of adenylyl cyclase . Detailed information on the specific enzymes or cofactors that Vilanterol trifenatate interacts with in these pathways was not found in the available literature.
Subcellular Localization
Given its mechanism of action, it is likely that Vilanterol trifenatate interacts with β2-adrenoceptors located on the cell membrane .
Vorbereitungsmethoden
The preparation of vilanterol trifenatate involves several synthetic routes and reaction conditions. One improved process for its preparation includes brominating 2,6-dichlorophenyl methanol, followed by a series of reactions to obtain the final product . The industrial production methods focus on achieving high yields and purity, often involving the use of specific catalysts and optimized reaction conditions .
Analyse Chemischer Reaktionen
Vilanteroltrifenatat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Bromierungsmittel, Reduktionsmittel und verschiedene Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen Verbindung Vilanteroltrifenatat führen .
Vergleich Mit ähnlichen Verbindungen
Vilanteroltrifenatat wird häufig mit anderen lang wirkenden Beta2-Adrenorezeptor-Agonisten wie Salmeterol und Formoterol verglichen . Im Gegensatz zu Salmeterol hat Vilanteroltrifenatat einen schnelleren Wirkungseintritt und eine längere Wirkdauer . Es ist auch selektiver für Beta2-Adrenorezeptoren im Vergleich zu Beta1- und Beta3-Rezeptoren . Ähnliche Verbindungen umfassen Salmeterol, Formoterol und Indacaterol .
Biologische Aktivität
Vilanterol trifenatate, commonly referred to as vilanterol, is a long-acting beta-2 adrenergic agonist (LABA) that has been developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides an in-depth analysis of the biological activity of vilanterol, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.
Pharmacological Profile
Vilanterol exhibits a potent and selective action on the beta-2 adrenergic receptors (β2-AR), which are primarily located in bronchial smooth muscle. It has a high affinity for these receptors, comparable to salmeterol and superior to other LABAs like formoterol and indacaterol. The pharmacological effects of vilanterol are attributed to its ability to stimulate intracellular adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the cells. This increase results in:
- Relaxation of bronchial smooth muscle : Enhanced cAMP levels lead to bronchodilation, which alleviates symptoms of bronchospasm.
- Inhibition of mast cell mediator release : Vilanterol reduces the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .
The mechanism through which vilanterol operates involves several key steps:
- Binding to β2-AR : Vilanterol binds selectively to β2-adrenergic receptors on bronchial smooth muscle cells.
- Activation of Adenylyl Cyclase : This binding activates adenylyl cyclase, increasing cAMP production.
- Bronchodilation : Elevated cAMP levels cause relaxation of bronchial smooth muscle fibers, leading to bronchodilation.
- Reduction in Inflammatory Response : By inhibiting mast cell degranulation, vilanterol reduces airway inflammation and hyperreactivity .
Clinical Efficacy
Clinical studies have demonstrated that vilanterol provides sustained bronchodilation over a 24-hour period, making it suitable for once-daily dosing. Research findings include:
- Dose-dependent improvement in lung function : In a study involving patients with asthma, vilanterol significantly improved peak expiratory flow (PEF) rates when compared to placebo. The average increases in morning and evening PEF were statistically significant across various doses (12.5 μg, 25 μg, and 50 μg) with p-values <0.001 .
Dose (μg) | Morning PEF Increase (L/min) | Evening PEF Increase (L/min) |
---|---|---|
12.5 | 32.3 | 28.5 |
25 | 36.2 | 33.6 |
50 | 42.1 | 38.0 |
- Long-term safety and tolerability : Vilanterol has been shown to be well tolerated in clinical trials with minimal adverse effects reported when used as directed .
Case Studies
Several case studies highlight the effectiveness of vilanterol in real-world settings:
- Asthma Management : A case study reported significant improvements in lung function and quality of life in a patient with severe asthma after switching from a short-acting beta agonist (SABA) to vilanterol as part of a combination therapy regimen with fluticasone furoate.
- COPD Treatment : Another study involving COPD patients demonstrated that vilanterol, when used in conjunction with corticosteroids, resulted in reduced exacerbation rates and improved overall lung function metrics over a six-month period .
Safety Profile
The safety profile of vilanterol is generally favorable, with common side effects including:
- Headache
- Pharyngitis
- Cough
Serious adverse events are rare but can include cardiovascular effects such as increased heart rate or arrhythmias due to systemic beta-agonist activity .
Eigenschaften
IUPAC Name |
4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-JIDHJSLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659232 | |
Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503070-58-4 | |
Record name | Vilanterol trifenatate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VILANTEROL TRIFENATATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.